molecular formula C20H20ClN5O5 B2556401 methyl 3-(8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 886889-05-0

methyl 3-(8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No.: B2556401
CAS No.: 886889-05-0
M. Wt: 445.86
InChI Key: VDXNQEJCYUSVPH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and an imidazopurinone group, which is a type of heterocyclic compound. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the methoxyphenyl group might undergo electrophilic aromatic substitution reactions, while the imidazopurinone group might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Antioxidant and Anti-Inflammatory Properties

A study focused on synthesizing derivatives of 1,3-dimethylxanthine, including compounds related to the mentioned chemical structure, to explore their antioxidant and anti-inflammatory properties. These compounds showed significant effects on free radical oxidation processes, lipid peroxidation, and lipoxygenase (LOX) inhibition, suggesting potential applications in conditions related to oxidative stress and inflammation (Korobko, Hadjipavlou-Litina, & Logoyda, 2018).

Synthetic Methodologies and Chemical Transformations

The synthesis and photochromism of dimers of certain imidazolyl compounds, which are structurally related, were investigated, revealing insights into the oxidative processes and potential for developing photoresponsive materials (Bai, Han, Wang, & Meng, 2010).

Another study described the synthesis of 6-acylcoumarins through Fries rearrangement, showcasing a method that could be applied to the synthesis of compounds with similar structures, highlighting the versatility of such chemical frameworks in synthetic organic chemistry (Cairns, Harwood, & Astles, 1992).

Pharmaceutical Applications

Research on the synthesis and biological activity of tricyclic etheno analogs of potent antivirals, which share core structural similarities with the compound , showed modest activity against certain viruses, indicating potential avenues for developing new antiviral agents (Hořejší, Andrei, De Clercq, Snoeck, Pohl, & Holý, 2006).

Material Science and Photophysical Properties

The synthesis and investigation of Y-shaped donor-acceptor push-pull imidazole-based fluorophores demonstrated unique spectral properties, providing insights into the development of advanced materials for optical and electronic applications (Danko, Bureš, Kulhanek, & Hrdlovič, 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the particular compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this or any other chemical compound .

Future Directions

Future research on this compound could involve further exploration of its chemical reactivity, determination of its physical and chemical properties, and investigation of its biological activity .

Properties

IUPAC Name

methyl 3-[6-(5-chloro-2-methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O5/c1-11-10-25-16-17(23(2)20(29)24(18(16)28)8-7-15(27)31-4)22-19(25)26(11)13-9-12(21)5-6-14(13)30-3/h5-6,9-10H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXNQEJCYUSVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=C(C=CC(=C4)Cl)OC)N(C(=O)N(C3=O)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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